N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide is a complex organic compound featuring a thiophene ring, a naphthalene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of the 3-methoxynaphthalene-2-carbonyl chloride from 3-methoxynaphthalene through a Friedel-Crafts acylation reaction using thionyl chloride.
Amination Reaction: The resulting acyl chloride is then reacted with 2-amino-4-methoxyphenol to form the intermediate amide.
Thiophene Carboxylation: The final step involves the coupling of the intermediate with thiophene-2-carboxylic acid under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide bond.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Catalyst Optimization: Using more efficient catalysts to speed up the reaction.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates while being environmentally friendly.
Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form hydroxyl groups or further to carboxylic acids under strong oxidative conditions.
Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Br2, Cl2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism by which N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 2-methoxynaphthalene and 3-methoxynaphthalene share structural similarities but lack the thiophene and carboxamide functionalities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and 2-methoxythiophene share the thiophene core but differ in their substituents.
Uniqueness
N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide is unique due to its combination of a naphthalene moiety, a thiophene ring, and multiple functional groups. This unique structure provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler naphthalene or thiophene derivatives.
Properties
Molecular Formula |
C24H20N2O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O4S/c1-29-20-13-16-7-4-3-6-15(16)12-18(20)23(27)25-17-9-10-19(21(14-17)30-2)26-24(28)22-8-5-11-31-22/h3-14H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
JAOATPLIHZIGGF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CS4)OC |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CS4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.